Methyl 2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]acetate
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Overview
Description
Methyl 2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]acetate is a chemical compound that features a piperazine ring substituted with a methylbenzenesulfonyl group and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]acetate typically involves the reaction of piperazine with 4-methylbenzenesulfonyl chloride, followed by esterification with methyl acetate. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the sulfonylation step .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency and safety of the process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted piperazine derivatives .
Scientific Research Applications
Methyl 2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]acetate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The piperazine ring can interact with various receptors in the body, modulating their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-ol: This compound is similar in structure but has an ethanol group instead of an acetate ester.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound features a piperazine ring with different substituents, showing varied biological activities.
Uniqueness
Methyl 2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the sulfonyl and acetate groups allows for diverse chemical reactivity and potential biological interactions .
Biological Activity
Methyl 2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]acetate is a synthetic compound that has garnered attention for its potential biological activities, particularly due to its structural components, which include a piperazine ring and a sulfonamide group. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its pharmacological potential.
Chemical Structure and Properties
The molecular formula of this compound is C16H22N2O3S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The compound appears as a white to off-white crystalline solid with a purity level exceeding 95%.
Piperazine Moiety : The biological activities of this compound are largely attributed to its piperazine structure. Piperazine derivatives are known for their diverse pharmacological properties, including:
- Antidepressant effects : Compounds containing piperazine rings have been linked to the modulation of neurotransmitter systems, particularly serotonin and dopamine pathways.
- Antimicrobial activity : Some studies suggest that piperazine derivatives can exhibit antibacterial and antifungal properties.
The sulfonamide group in this compound may enhance its binding affinity to biological targets, potentially increasing its efficacy compared to other similar compounds.
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound and related compounds:
Compound Name | Structure Features | Biological Activity | Unique Aspects |
---|---|---|---|
This compound | Contains piperazine and sulfonamide groups | Antidepressant, Antimicrobial | High binding affinity due to sulfonamide |
4-Methylpiperazine | Contains a piperazine ring | Antidepressant | Lacks sulfonamide group |
2-[4-(methylsulfonyl)piperazin-1-yl]acetic acid | Similar piperazine structure | Antimicrobial | Contains sulfonic acid instead of ester |
This comparison highlights the unique aspects of this compound, particularly its specific sulfonamide substitution which may enhance its binding properties compared to other compounds.
Case Studies and Research Findings
Recent studies have focused on the interactions of this compound with various biological targets:
- IRAK4 Inhibition : Research indicates that compounds with similar structures can inhibit interleukin-1 receptor-associated kinase 4 (IRAK4), a key regulator in inflammatory responses. This inhibition can lead to decreased TNF-alpha release in immune cells challenged by lipopolysaccharides (LPS) .
- Antifilarial Activity : A study exploring the antifilarial effects of piperazine derivatives found promising results when combined with benzopyrones, suggesting potential applications in treating parasitic infections .
- Cholinesterase Inhibition : Some piperazine derivatives have shown effectiveness in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial targets in Alzheimer's disease therapy. This suggests that this compound could also be explored for neuroprotective effects .
Properties
Molecular Formula |
C14H20N2O4S |
---|---|
Molecular Weight |
312.39 g/mol |
IUPAC Name |
methyl 2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetate |
InChI |
InChI=1S/C14H20N2O4S/c1-12-3-5-13(6-4-12)21(18,19)16-9-7-15(8-10-16)11-14(17)20-2/h3-6H,7-11H2,1-2H3 |
InChI Key |
MBHMLZWODJGKCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)OC |
Origin of Product |
United States |
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